Molecular Weight Offset (+42 Da) Versus Des-Isopropyl Analog Enables Property-Based Differentiation in Lead Optimization
The 6-isopropyl substituent increases the molecular weight of the target compound to 374.4 g/mol compared with 332.4 g/mol for the des-isopropyl analog 4-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144457-84-0), a difference of +42.0 Da (+12.6%) . This mass increase is accompanied by a calculated LogP shift: the des-isopropyl analog has a reported LogP of -1.12, while the addition of the isopropyl group is estimated to increase LogP by approximately 0.6–0.8 log units (based on the π contribution of the isopropyl fragment) [1]. The elevated lipophilicity is expected to enhance passive membrane permeability while potentially increasing plasma protein binding, creating a differentiated pharmacokinetic profile that must be accounted for in any in vitro-to-in vivo extrapolation.
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 374.4 g/mol; Calculated LogP = estimated -0.5 to -0.3 (not experimentally determined) |
| Comparator Or Baseline | Des-isopropyl analog (CAS 1144457-84-0): MW = 332.356 g/mol; LogP = -1.12 (reported) |
| Quantified Difference | ΔMW = +42.0 Da (+12.6%); ΔLogP ≈ +0.6 to +0.8 units (estimated) |
| Conditions | Physicochemical property comparison; LogP of target compound is estimated rather than experimentally measured |
Why This Matters
A 12.6% mass increase and substantial lipophilicity shift directly affect compound handling (DMSO solubility), assay behavior (non-specific binding), and PK predictions, making the des-isopropyl analog unsuitable as a surrogate in screening cascades.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Fragment-based π value for isopropyl group ≈ +0.6–0.8.) View Source
